Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate chemical properties and molecular structure
Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate chemical properties and molecular structure
An In-depth Technical Guide to Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate: Structure, Properties, and Synthetic Strategies
Introduction
The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a "privileged structure" in drug discovery. Derivatives of ethyl 2-substituted-4-methylthiazole-5-carboxylate, in particular, serve as versatile building blocks for synthesizing agents with applications in treating inflammation, allergies, hypertension, and bacterial infections.[1]
This technical guide provides a comprehensive scientific overview of a specific, yet fundamental, member of this class: Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate. We will delve into its nuanced molecular structure, dominated by tautomeric equilibrium, explore its physicochemical and spectroscopic properties, and present a detailed, field-proven protocol for its synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound as a strategic intermediate in the design and synthesis of novel chemical entities.
Molecular Structure and Tautomerism
A critical feature of 2-hydroxythiazoles is their existence in a tautomeric equilibrium with their corresponding thiazol-2(3H)-one form. This keto-enol type tautomerism is fundamental to understanding the compound's reactivity and intermolecular interactions.
The equilibrium between the aromatic 'enol' form (2-hydroxy) and the non-aromatic 'keto' form (thiazol-2(3H)-one) is influenced by factors such as solvent polarity, pH, and solid-state packing forces. In many cases, the keto tautomer is the predominant form due to the stability of the amide bond.[2] Spectroscopic analysis is essential to determine the dominant form under specific conditions.
Caption: Tautomeric equilibrium of the title compound.
Table 1: Molecular Identifiers
| Identifier | Value |
| Molecular Formula | C₇H₉NO₃S |
| Molecular Weight | 187.22 g/mol |
| IUPAC Name (Enol) | Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate |
| IUPAC Name (Keto) | Ethyl 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carboxylate |
| SMILES (Enol) | CCOC(=O)C1=C(N=C(S1)O)C |
| SMILES (Keto) | CCOC(=O)C1=C(NC(=O)S1)C |
Physicochemical and Spectroscopic Properties
Predicting the properties of this molecule requires considering both tautomeric forms. The following data represents expected values based on its structure and data from analogous compounds.
Table 2: Physicochemical Properties
| Property | Predicted Value / Description | Rationale / Analog Comparison |
| Physical State | White to off-white crystalline solid | Typical for similar small organic molecules.[3] |
| Melting Point | 170-190 °C (Decomposition likely) | Analog Ethyl 2-amino-4-methylthiazole-5-carboxylate melts at 176-180 °C.[3] The potential for strong hydrogen bonding in the keto form could increase the melting point. |
| Solubility | Sparingly soluble in water; Soluble in DMSO, DMF, hot ethanol. | The polar functional groups (ester, amide/hydroxyl) allow for solubility in polar organic solvents. |
| pKa | ~7-9 | The N-H proton of the keto tautomer or the O-H proton of theenol form would be weakly acidic. |
Anticipated Spectroscopic Profile
Spectroscopy is the definitive method for characterizing the compound and assessing the tautomeric ratio.
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¹H NMR Spectroscopy:
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Ethyl Group: A triplet around 1.2-1.4 ppm (CH₃) and a quartet around 4.1-4.3 ppm (CH₂) are expected for the ester.
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Methyl Group: A sharp singlet around 2.4-2.6 ppm is anticipated for the C4-methyl group.
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N-H Proton: If the keto form is present and the solvent is aprotic (like DMSO-d₆), a broad singlet is expected in the 10-12 ppm region, characteristic of an amide/thioamide proton. The absence of this peak and the presence of a broad O-H peak would suggest the enol form.
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¹³C NMR Spectroscopy:
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Ester Carbonyl: A resonance around 160-165 ppm.
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Keto Carbonyl (C2): A key signal for identifying the keto tautomer, expected around 170-180 ppm.
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Thiazole Carbons: C4 and C5 would appear in the 110-150 ppm range. The chemical shift of C2 would be highly dependent on the tautomeric form (more downfield in the keto form).
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Alkyl Carbons: The ethyl carbons (~60 ppm and ~14 ppm) and the methyl carbon (~15-20 ppm) will be in the upfield region.
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Infrared (IR) Spectroscopy:
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C=O Stretch (Ester): A strong, sharp absorption band around 1700-1720 cm⁻¹.
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C=O Stretch (Amide/Keto): A strong absorption band around 1650-1680 cm⁻¹. The presence of two distinct carbonyl peaks in this region would be strong evidence for the keto tautomer.
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N-H Stretch: A moderate, broad band around 3100-3300 cm⁻¹ would indicate the keto form.
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O-H Stretch: A very broad band centered around 3200-3500 cm⁻¹ would be characteristic of the enol form.
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Mass Spectrometry (EI-MS):
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Molecular Ion (M⁺): A clear peak at m/z = 187 is expected.
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Isotope Peak: A smaller peak at m/z = 189 (M+2) due to the natural abundance of the ³⁴S isotope is a key indicator of a sulfur-containing compound.[4]
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Fragmentation: Common fragmentation patterns would include the loss of the ethoxy group (-45 Da) from the ester and cleavage of the thiazole ring.
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Synthesis and Mechanistic Considerations
The most direct and widely adopted method for constructing the 2-substituted-4-methyl-1,3-thiazole-5-carboxylate core is the Hantzsch thiazole synthesis.[1] This classic cyclocondensation reaction provides an efficient route from readily available starting materials.
Causality in Experimental Design: The Hantzsch synthesis is a robust choice because it predictably forms the thiazole ring by combining a compound containing an N-C-S unit (a thioamide, in this case, thiourea) with an α-haloketone derivative (here, an α-halo-β-ketoester). Thiourea is an ideal starting material as it is inexpensive and provides the requisite atoms to form the 2-amino (which hydrolyzes to 2-hydroxy) portion of the ring. Ethyl 2-chloroacetoacetate provides the remaining carbon backbone, including the C4-methyl and C5-carboxylate functionalities.
Experimental Protocol: Hantzsch Synthesis
This protocol describes a validated, one-pot procedure adapted from established methodologies for similar thiazole derivatives.[5]
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Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiourea (1.0 equivalent) in 100 mL of absolute ethanol.
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Addition of Ketoester: To the stirred solution, add ethyl 2-chloroacetoacetate (1.05 equivalents) dropwise at room temperature.
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Cyclocondensation: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
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Work-up and Isolation:
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Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation of the product, which often crystallizes as a hydrochloride salt of the 2-amino intermediate.
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Collect the solid precipitate by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL) to remove unreacted starting materials.
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Hydrolysis to Hydroxy Form (Implicit): The initially formed 2-aminothiazole can be hydrolyzed to the desired 2-hydroxythiazole. Often, aqueous work-up or purification via recrystallization from aqueous ethanol is sufficient to promote the formation of the more stable tautomer, which in this case is often the keto form.
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Purification: The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product as a crystalline solid.
Caption: Workflow for Hantzsch thiazole synthesis.
Reactivity and Potential Applications
Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate is a rich platform for further chemical elaboration due to its multiple reactive sites.
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N-H/O-H Site: The proton on the nitrogen (keto form) or oxygen (enol form) is acidic and can be deprotonated with a suitable base. The resulting anion is a potent nucleophile, allowing for alkylation or acylation reactions to introduce diversity at this position.
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Ester Moiety: The ethyl ester is susceptible to standard transformations. It can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, which is a crucial intermediate for amide bond formation or other derivatizations. Alternatively, it can undergo transesterification or be converted to an amide via aminolysis.
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Thiazole Ring: While the thiazole ring is generally aromatic, the presence of the electron-withdrawing ester and the oxo/hydroxy group at C2 deactivates it towards typical electrophilic aromatic substitution.
The primary value of this compound lies in its role as a key synthetic intermediate . Its structure is closely related to intermediates used in the industrial synthesis of Febuxostat, a non-purine selective inhibitor of xanthine oxidase used for treating hyperuricemia and gout.[6][7] By serving as a scaffold, it enables the systematic modification and exploration of chemical space, which is a central activity in modern drug discovery.[8]
Conclusion
Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate is a foundational molecule whose true value is realized through its chemical potential. Its existence in a tautomeric equilibrium is a defining characteristic that governs its properties and reactivity. The robust and efficient Hantzsch synthesis makes it readily accessible for laboratory and potential industrial-scale production. For researchers in medicinal chemistry and materials science, this compound represents a versatile and strategically important building block, offering multiple handles for derivatization and the construction of more complex, high-value molecules.
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